molecular formula C42H64O19 B1211187 Strophanthidin 3-diglucosylcymarose

Strophanthidin 3-diglucosylcymarose

Cat. No. B1211187
M. Wt: 872.9 g/mol
InChI Key: CTNPHHZPAJYPFO-QFLJTSPFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

K-Strophanthoside is a cardenolide glycoside.

Scientific Research Applications

Synthetic Derivatives of Strophanthidin

Strophanthidin acetate and several synthetic glycosides of strophanthidin exhibit a digitalis-like action, showing varying potencies when assayed in cats and frogs. Among these, strophanthidin-β- d -glucoside, - d -xyloside, and - l -arabinoside are found to be more potent than strophanthidin itself (Chen & Elderfield, 1942).

Strophanthidin Glycosides from Apocynum venetum

Research identified five new strophanthidin glycosides from the roots of Apocynum venetum, along with free strophanthidin and common glycosides in Apocynum species, such as cymarin and k-strophanthidin-β. These discoveries contribute to the understanding of the chemical composition of this plant (Abe et al., 1988).

The Emetic Action of Strophanthidin

Strophanthidin, a cleavage product derived from hispidus or Kombé strophanthin and cymarin, demonstrates significant emetic properties and direct cardiac effects. Studies on cats with denervated hearts suggest the emetic action persists, indicating that the seat of action is not entirely in the heart (Dresbach & Waddell, 1926).

Synthesis of Convalloside

The synthesis of the natural diglycoside convalloside — strophanthidin 3β-O-[4-O-β-d-glucopyranosyl-α-L-rhamnopyranoside] — was achieved using the Koenigs-Knorr method. This synthesis contributes to the understanding of the chemical properties of strophanthidin and its derivatives (Makarevich & Terno, 2004).

Cardiotonic Inhibition of Na+ + K+-ATPase by Strophanthidin Analogue

A synthesized photochemical analogue of strophanthidin, 3-azidoacetylstrophanthidin (AAS), was found to inhibit Na+ + K+-ATPase and showed positive inotropic effects in guinea pig atrial strips. This research points towards potential applications of strophanthidin derivatives in understanding cardiac glycoside interactions with Na+ + K+-ATPase (Tobin et al., 1976).

properties

Molecular Formula

C42H64O19

Molecular Weight

872.9 g/mol

IUPAC Name

(3S,5S,8R,9S,10S,13R,14S,17R)-3-[(2R,4S,5R,6R)-5-[(2S,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-5,14-dihydroxy-13-methyl-17-(5-oxo-2H-furan-3-yl)-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-10-carbaldehyde

InChI

InChI=1S/C42H64O19/c1-19-35(60-38-34(51)32(49)36(27(16-44)59-38)61-37-33(50)31(48)30(47)26(15-43)58-37)25(54-3)13-29(56-19)57-21-4-9-40(18-45)23-5-8-39(2)22(20-12-28(46)55-17-20)7-11-42(39,53)24(23)6-10-41(40,52)14-21/h12,18-19,21-27,29-38,43-44,47-53H,4-11,13-17H2,1-3H3/t19-,21+,22-,23+,24-,25+,26-,27-,29+,30-,31+,32-,33-,34-,35-,36-,37+,38+,39-,40+,41+,42+/m1/s1

InChI Key

CTNPHHZPAJYPFO-QFLJTSPFSA-N

Isomeric SMILES

C[C@@H]1[C@H]([C@H](C[C@@H](O1)O[C@H]2CC[C@@]3([C@H]4CC[C@@]5([C@H](CC[C@@]5([C@@H]4CC[C@@]3(C2)O)O)C6=CC(=O)OC6)C)C=O)OC)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)O)O

SMILES

CC1C(C(CC(O1)OC2CCC3(C4CCC5(C(CCC5(C4CCC3(C2)O)O)C6=CC(=O)OC6)C)C=O)OC)OC7C(C(C(C(O7)CO)OC8C(C(C(C(O8)CO)O)O)O)O)O

Canonical SMILES

CC1C(C(CC(O1)OC2CCC3(C4CCC5(C(CCC5(C4CCC3(C2)O)O)C6=CC(=O)OC6)C)C=O)OC)OC7C(C(C(C(O7)CO)OC8C(C(C(C(O8)CO)O)O)O)O)O

Origin of Product

United States

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